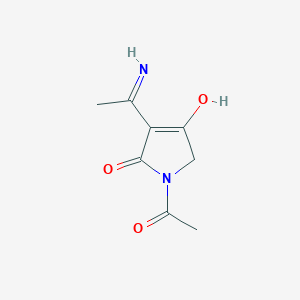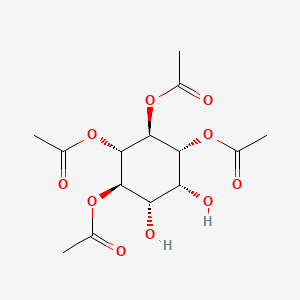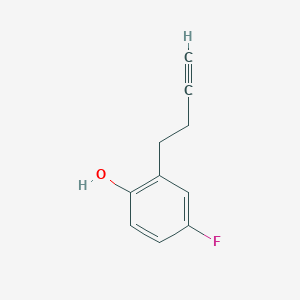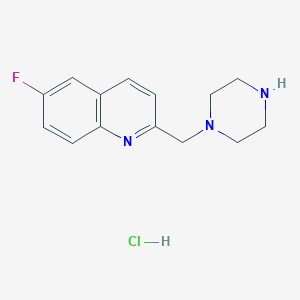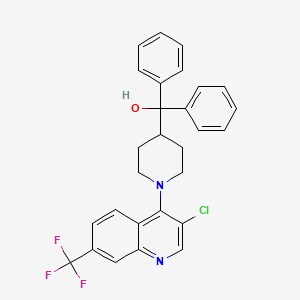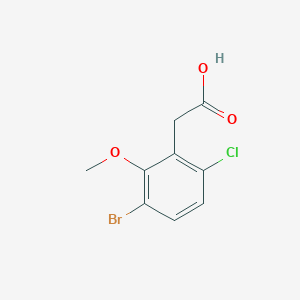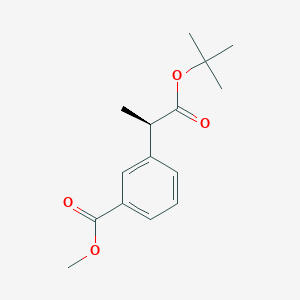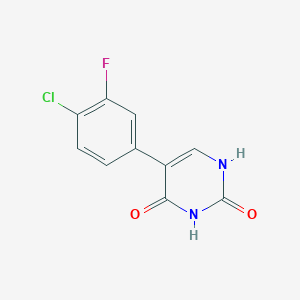
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea: is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
Bromination of 8-methylisoquinoline: The starting material, 8-methylisoquinoline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the isoquinoline ring.
Formation of 5-bromo-8-methylisoquinoline: The brominated product is then isolated and purified.
Urea Formation: The 5-bromo-8-methylisoquinoline is reacted with ethyl isocyanate in the presence of a suitable base, such as triethylamine, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 8-position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The urea group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Amines.
Scientific Research Applications
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Chemical Biology: It can be used to study the biological activity of isoquinoline derivatives and their interactions with biological targets.
Pharmaceutical Research: It can be used in the development of new drugs and in the study of drug-receptor interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine atom and the ethylurea group can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Similar structure but lacks the methyl group at the 8-position.
1-(5-Chloro-8-methylisoquinolin-3-yl)-3-ethylurea: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group in the urea moiety.
Uniqueness
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea is unique due to the specific combination of the bromine atom, the methyl group at the 8-position, and the ethylurea group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H14BrN3O |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
1-(5-bromo-8-methylisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C13H14BrN3O/c1-3-15-13(18)17-12-6-9-10(7-16-12)8(2)4-5-11(9)14/h4-7H,3H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
CONCMUOJUAUWMN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


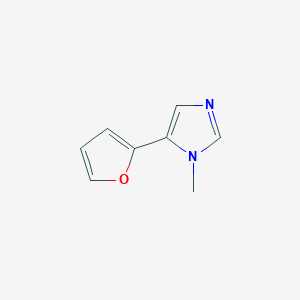
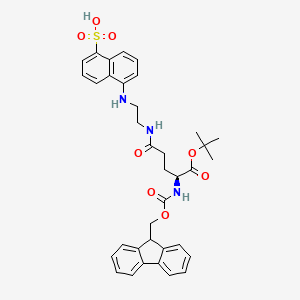
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)
